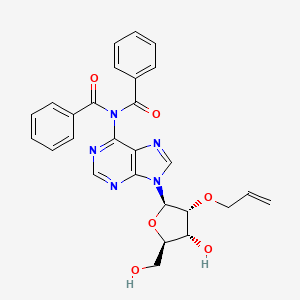

N,N-Dibenzoyl-2'-O-prop-2-en-1-yladenosine

Description

N,N-Dibenzoyl-2'-O-prop-2-en-1-yladenosine is a synthetic nucleoside derivative characterized by two benzoyl groups at the adenine base (N,N-dibenzoyl) and a 2'-O-prop-2-en-1-yl (allyl) modification on the ribose moiety. The allyl group introduces a reactive alkene functionality, enabling participation in chemical reactions such as thiol-ene coupling or radical-mediated processes.

Properties

CAS No. |

649719-89-1 |

|---|---|

Molecular Formula |

C27H25N5O6 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

N-benzoyl-N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C27H25N5O6/c1-2-13-37-22-21(34)19(14-33)38-27(22)31-16-30-20-23(31)28-15-29-24(20)32(25(35)17-9-5-3-6-10-17)26(36)18-11-7-4-8-12-18/h2-12,15-16,19,21-22,27,33-34H,1,13-14H2/t19-,21-,22-,27-/m1/s1 |

InChI Key |

YEBGWQATZXMPMW-BMWKMAGWSA-N |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O |

Canonical SMILES |

C=CCOC1C(C(OC1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine typically involves the protection of the adenosine molecule followed by selective acylation and alkylation reactions. The process begins with the protection of the hydroxyl groups of adenosine using silyl or acetal protecting groups. Subsequently, the protected adenosine undergoes acylation with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups.

Industrial Production Methods: Industrial production of N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups or the prop-2-en-1-yl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted adenosine derivatives.

Scientific Research Applications

N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex adenosine derivatives.

Biology: Studied for its potential role in modulating biological pathways involving adenosine receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-Dibenzoyl-2’-O-prop-2-en-1-yladenosine involves its interaction with adenosine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, affecting processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

N4-Benzoyl-2'-O-propargyladenosine

Structural Differences :

- Substituents: N4-Benzoyl (mono-benzoylation) vs. N,N-dibenzoyl in the target compound.

- 2'-O Modification : Propargyl (alkyne) vs. allyl (alkene).

Molecular Data :

| Property | N4-Benzoyl-2'-O-propargyladenosine | N,N-Dibenzoyl-2'-O-prop-2-en-1-yladenosine |

|---|---|---|

| Molecular Formula | C20H19N5O5 | Not explicitly reported |

| Molecular Weight | 409.4 | Not explicitly reported |

| CAS Number | 210096-44-9 | Not explicitly reported |

Functional and Application Differences :

- The propargyl group in N4-Benzoyl-2'-O-propargyladenosine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and click chemistry .

- The allyl group in the target compound may favor alternative reactions (e.g., thiol-ene coupling) but lacks the rapid kinetics of CuAAC.

Benzamide,N,N-diethyl-2-(2-propen-1-yloxy)

Structural Differences :

- Core Structure: Benzamide vs. adenosine.

- Substituents : 2-propen-1-yloxy (allyl ether) and N,N-diethyl vs. 2'-O-allyl and N,N-dibenzoyl.

Molecular Data :

| Property | Benzamide,N,N-diethyl-2-(2-propen-1-yloxy) |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.3 |

| CAS Number | 63887-51-4 |

Functional and Application Differences :

- The allyl ether group in this benzamide derivative shares reactivity with the target compound’s 2'-O-allyl group but is attached to a non-nucleoside scaffold. Such compounds are often intermediates in drug synthesis or agrochemicals .

- The absence of a nucleoside core limits direct biological comparability but highlights the versatility of allyl modifications in diverse chemical contexts.

General Trends in 2'-O-Alkylated Nucleosides

Biological Activity

N,N-Dibenzoyl-2'-O-prop-2-en-1-yladenosine is a compound derived from adenosine, modified to enhance its biological activity. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a modified adenosine backbone with two benzoyl groups and a prop-2-en-1-yl substituent at the 2' position. This structural modification is designed to improve the compound's stability and bioavailability compared to standard adenosine.

The biological activity of this compound primarily involves its interaction with purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, and A3). These receptors play crucial roles in various physiological processes including:

- Vasodilation : Activation of A2A receptors leads to relaxation of vascular smooth muscle, enhancing blood flow during conditions such as ischemia.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating immune cell activity and reducing the production of pro-inflammatory cytokines.

2. Antitumor Activity

Recent studies have indicated that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 15.0 | Cell cycle arrest and apoptosis |

3. Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in neuroprotection and cardiovascular health.

Case Study 1: Vasodilatory Effects

In a controlled study involving isolated rat aorta, this compound was administered to assess its vasodilatory effects. Results showed:

- Significant Relaxation : The compound induced a dose-dependent relaxation of the aorta, comparable to adenosine.

Case Study 2: Cancer Cell Inhibition

A study evaluated the effect of this compound on various cancer cell lines:

- Inhibition of Growth : The compound inhibited cell proliferation significantly in breast and cervical cancer cell lines, suggesting potential for therapeutic use in oncology.

Research Findings

Recent literature highlights the following findings regarding this compound:

- Enhanced Stability : Compared to native adenosine, the modified structure shows improved resistance to enzymatic degradation.

- Receptor Selectivity : The compound exhibits selectivity towards A3 receptors, which are implicated in cancer cell apoptosis.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances their efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.